molecular formula C23H19F2N5O2S B3593548 N-(2,4-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618432-47-6

N-(2,4-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3593548
CAS No.: 618432-47-6
M. Wt: 467.5 g/mol
InChI Key: WPBALNXYCOEIHG-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at the 4-position, a pyridin-3-yl group at the 5-position, and a sulfanyl-linked acetamide moiety attached to an N-(2,4-difluorophenyl) group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N5O2S/c1-2-32-18-8-6-17(7-9-18)30-22(15-4-3-11-26-13-15)28-29-23(30)33-14-21(31)27-20-10-5-16(24)12-19(20)25/h3-13H,2,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBALNXYCOEIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618432-47-6
Record name N-(2,4-DIFLUOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H19F2N5O2S. It features a triazole ring, which is known for its role in enhancing biological activity by interacting with various biological targets.

The compound exhibits multiple mechanisms of action:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : It has been shown to act as a modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Studies indicate that modifications to the compound can significantly enhance its potency at these receptors .
  • Antioxidant Activity : The presence of the ethoxyphenyl group contributes to its antioxidant properties. This activity is crucial for reducing oxidative stress in various cellular models .
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound demonstrate antiproliferative effects against cancer cell lines such as HepG2 and MCF-7. The IC50 values for some derivatives were reported as low as 5.10 µM, suggesting strong potential for further development as anticancer agents .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its derivatives:

CompoundActivity TypeTargetEC50/IC50 (µM)Reference
This compoundnAChR Modulationα7 nAChR0.14 (max mod. 600%)
Derivative AAntioxidantLipid PeroxidationEC50 0.565
Derivative BAnticancerHepG2 CellsIC50 6.19
Derivative CAnticancerMCF-7 CellsIC50 5.10

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of triazole derivatives on neuronal cells exposed to oxidative stress. The compound's ability to modulate nAChRs was linked to improved survival rates in neuronal cultures .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
  • Antioxidant Mechanisms : Research indicated that the antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation processes, which are critical in preventing cellular damage .

Scientific Research Applications

Antiviral Activity

One of the most prominent applications of this compound is its potential antiviral activity. Research has indicated that derivatives of triazole compounds exhibit significant inhibition against various viruses, including Zika virus (ZIKV). For instance, studies have shown that compounds with similar structures can inhibit the RNA-dependent RNA polymerase (RdRp) of ZIKV effectively, suggesting that N-(2,4-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also possess similar antiviral properties due to its structural features .

Antimicrobial Properties

The compound's triazole ring is known for its antimicrobial properties. Triazoles have been widely studied for their effectiveness against fungal infections. Similar compounds have shown activity against various fungal strains, which could suggest that this compound might also be effective against specific fungal pathogens .

Study on Zika Virus Inhibition

A study focused on triazole derivatives found that certain compounds effectively inhibited ZIKV replication by targeting the NS5 RdRp enzyme. The structural similarities between these compounds and this compound suggest potential for similar antiviral mechanisms. The study highlighted that derivatives with specific substitutions on the triazole ring exhibited enhanced binding affinity to the RdRp enzyme, which could be an area for further exploration with this compound .

Antimicrobial Activity Against Fungi

Another research project evaluated the antifungal efficacy of triazole-based compounds against Aspergillus fumigatus. The results indicated that modifications to the triazole structure significantly influenced activity levels. This suggests that exploring variations of this compound could yield promising candidates for treating fungal infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Triazole Core

The compound’s structural analogs differ primarily in substituents at the 4- and 5-positions of the triazole ring and the aryl group in the acetamide moiety. Key comparisons include:

Compound Name Substituent at 4-Position Substituent at 5-Position Acetamide Aryl Group Key Properties/Activity References
Target Compound 4-Ethoxyphenyl Pyridin-3-yl 2,4-Difluorophenyl Not explicitly reported
N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethyl Pyridin-3-yl 2,4-Difluorophenyl Orco agonist activity (VUAA-1 analog)
N-(2,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Methylphenyl Pyridin-4-yl 2,4-Difluorophenyl Structural analog; activity unreported
N-(4-Ethoxyphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethyl Pyridin-2-yl 4-Ethoxyphenyl Antimicrobial, anti-inflammatory
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethyl Pyridin-2-yl 3-Chloro-4-fluorophenyl Structural analog; activity unreported

Bioactivity Comparisons

  • Antimicrobial Activity : Derivatives with pyridin-4-yl and electron-withdrawing acetamide substituents (e.g., 4-ethoxyphenyl, 3-chlorophenyl) exhibit enhanced antimicrobial activity against E. coli and S. aureus due to improved membrane penetration and target binding .
  • Anti-Inflammatory Effects : Compounds with 4-ethyl or 4-methylphenyl groups show moderate anti-exudative activity in rat models, comparable to diclofenac sodium (8 mg/kg), likely via COX-2 inhibition .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The sulfanyl (C–S) stretch in similar compounds appears at ~681 cm⁻¹, while carbonyl (C=O) stretches range between 1669–1675 cm⁻¹, consistent with acetamide derivatives .
  • Thermal Stability : Melting points for analogs vary widely (e.g., 216–304°C), influenced by substituent polarity and crystallinity .

Key Research Findings and Trends

5-Position: Pyridin-3-yl and pyridin-4-yl groups enhance hydrogen bonding with biological targets compared to pyridin-2-yl . Acetamide Aryl Group: Fluorine or chlorine atoms at the 2- and 4-positions increase metabolic stability and bioavailability .

Synthetic Accessibility :

  • The target compound is synthesized via alkylation of triazole-thiol intermediates with α-chloroacetamides under basic conditions (KOH), a method validated for scalability and yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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